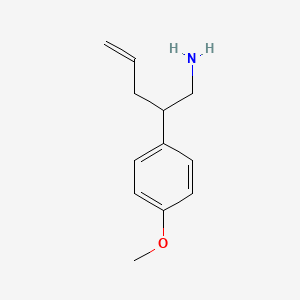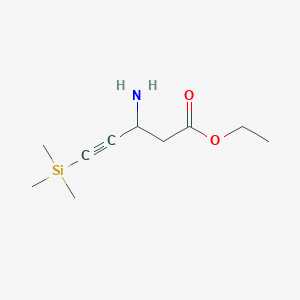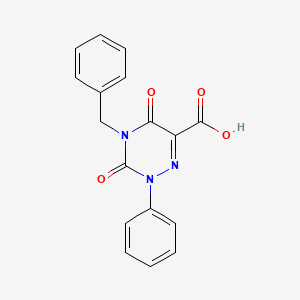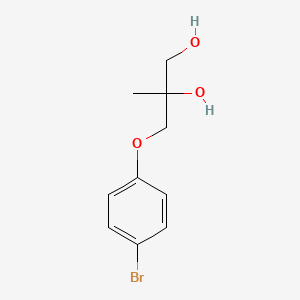
1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its multiple carboxylic acid groups and bulky ester groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with a suitable precursor, such as a substituted pentane derivative, and introduce the carboxylic acid groups through controlled oxidation reactions. The esterification process involves the reaction of the carboxylic acid groups with benzyl alcohol and tert-butyl alcohol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid groups can also participate in acid-base reactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl ester: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-methyl ester: Has a smaller ester group, which may influence its solubility and interaction with other molecules.
Uniqueness
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is unique due to its combination of bulky ester groups and multiple carboxylic acid groups. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C27H34O6 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1-O,1-O-dibenzyl 2-O-tert-butyl (2R)-4-methylpentane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C27H34O6/c1-19(2)16-22(24(28)33-27(3,4)5)23(25(29)31-17-20-12-8-6-9-13-20)26(30)32-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3/t22-/m1/s1 |
Clé InChI |
JIGCQFIWSVEFNN-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8342375.png)






